Product packaging for 3-Methyl-1-phenylimidazolidine-2,4-dione(Cat. No.:)

3-Methyl-1-phenylimidazolidine-2,4-dione

Cat. No.: B8771142
M. Wt: 190.20 g/mol
InChI Key: YKDLXGGXGDKKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-phenylimidazolidine-2,4-dione (CAS 2221-12-7) is an imidazolidine-2,4-dione (hydantoin) derivative of significant interest in various research fields. This compound serves as a key scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Derivatives of imidazolidine-2,4-dione have been investigated as direct inhibitors of the InhA enzyme for tuberculosis treatment . Furthermore, related structures have shown promise in cancer research, acting as potent and selective tankyrase inhibitors that modulate the Wnt/β-catenin signaling pathway . Beyond pharmaceuticals, the imidazolidine-2,4-dione core structure is also relevant in agrochemical research, having been explored for the development of herbicides and fungicides . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B8771142 3-Methyl-1-phenylimidazolidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-methyl-1-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O2/c1-11-9(13)7-12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

YKDLXGGXGDKKLB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Methyl 1 Phenylimidazolidine 2,4 Dione

Electrophilic and Nucleophilic Substitution Reactions on the Imidazolidine (B613845) Ring

Direct electrophilic or nucleophilic substitution on the carbon atoms of the imidazolidine-2,4-dione ring is not a commonly reported reaction pathway. The ring's carbon atoms are saturated and generally not susceptible to electrophilic attack. The carbonyl carbons, however, are electrophilic centers and readily react with nucleophiles, though these reactions typically lead to addition or ring-opening rather than substitution.

The nitrogen atoms of the hydantoin (B18101) ring can participate in substitution reactions, particularly in cases where the nitrogen is not fully substituted. For instance, the synthesis of 1,3-disubstituted hydantoins often involves sequential N-alkylation or N-arylation, which are nucleophilic substitution reactions where the hydantoin anion acts as the nucleophile.

Reactivity at the C5 position can be introduced by creating an exocyclic double bond, forming a 5-ylidenehydantoin. This unsaturated system can then undergo various reactions. For example, 5-methylene hydantoins can be transformed into 5-aminomethyl-substituted hydantoins, which represents a formal substitution at the methylene (B1212753) carbon. nih.gov

Ring Opening and Transformation Pathways of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring is susceptible to cleavage under various conditions, with hydrolysis being the most extensively studied pathway.

Hydrolysis: Under both acidic and basic conditions, the amide bonds within the hydantoin ring can be cleaved. This process is of significant interest, particularly in the context of amino acid synthesis and drug metabolism. The hydrolysis typically proceeds via nucleophilic attack of water or hydroxide (B78521) ions on one of the carbonyl groups (C2 or C4). The initial ring opening leads to the formation of an N-carbamoyl-α-amino acid intermediate. researchgate.netresearchgate.net Subsequent hydrolysis of the carbamoyl (B1232498) group can then liberate the corresponding α,α-disubstituted amino acid, carbon dioxide, and the amines corresponding to the N1 and N3 substituents. researchgate.net

The biocatalytic hydrolysis of hydantoins is a well-established industrial process for producing optically pure amino acids, employing enzymes such as hydantoinases and N-carbamoylases to sequentially open the ring and hydrolyze the intermediate. researchgate.net Computational studies, including Density Functional Theory (DFT), have been employed to investigate the mechanism of hydantoin hydrolysis. acs.org

Other Ring Transformations: Besides simple hydrolysis, the imidazolidine-2,4-dione scaffold can undergo more complex transformations. For instance, urea-tethered nitrile anions can undergo intramolecular nucleophilic aromatic substitution, followed by cyclization of the resulting urea (B33335) anion onto the nitrile group to generate a bridged iminohydantoin, which can then be hydrolyzed to the corresponding bridged hydantoin. acs.org This represents a ring expansion and transformation pathway. acs.org

Derivatization Strategies at the Phenyl and Methyl Substituents for Research Purposes

The N-phenyl and N-methyl groups of 3-Methyl-1-phenylimidazolidine-2,4-dione offer sites for further functionalization, allowing for the synthesis of analogs for various research applications, such as structure-activity relationship (SAR) studies. nih.govnih.govmdpi.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be limited by the deactivating nature of the hydantoin substituent. msu.edu

These modifications allow for the systematic variation of steric and electronic properties of the phenyl ring to probe interactions with biological targets.

Derivatization of the N-Methyl Group: The N-methyl group is generally less reactive than the phenyl ring. However, it can potentially undergo free-radical halogenation under UV light or with a radical initiator to introduce a halogen atom, which can then be used for further nucleophilic substitutions.

Studies on Addition Reactions (e.g., 1,2- vs. 1,4-addition) and their Selectivity

Addition reactions to the this compound scaffold primarily involve nucleophilic attack on the electrophilic carbonyl carbons. As the ring is saturated, 1,4-addition reactions are not applicable unless an α,β-unsaturated substituent is present at the C5 position. The focus is therefore on 1,2-addition to the C=O double bonds.

Reduction of Carbonyl Groups: The carbonyl groups of the hydantoin ring can be reduced by hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly chemoselective for aldehydes and ketones. researchgate.netlibretexts.orgresearchgate.netmasterorganicchemistry.comyoutube.com While typically less reactive towards amides, under certain conditions, it can reduce the carbonyl groups in hydantoins. researchgate.net Studies on related imidazolidinones have shown that NaBH₄ can reduce one of the carbonyls to a hydroxyl group, forming a hydroxy-imidazolidinone. researchgate.net The selectivity of reduction between the C2 and C4 carbonyls can be influenced by the substituents on N1 and N3. The C4 carbonyl, being flanked by the N3-methyl and the C5-disubstituted carbon, may have a different steric and electronic environment compared to the C2 carbonyl, which is situated between the N1-phenyl and N3-methyl groups. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and can reduce both carbonyl groups, potentially leading to ring cleavage. youtube.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and other organometallic compounds are potent nucleophiles that can add to carbonyl groups. nih.govorgsyn.orglibretexts.orgnih.gov The reaction of a Grignard reagent with this compound would be expected to involve the addition of the R-group to one of the carbonyl carbons. This would result in the formation of a tertiary alcohol upon workup. The selectivity of the attack between the C2 and C4 positions would again depend on steric and electronic factors. In some cases, addition to carbonyls in five-membered rings can be followed by unexpected rearrangements or ring-opening reactions, such as retro-aldol processes, especially under acidic workup conditions. ed.ac.uk

Selectivity in Addition Reactions to the Imidazolidine-2,4-dione Ring
ReagentSite of AttackTypical ProductNotes on Selectivity
Sodium Borohydride (NaBH₄)C4 or C2 CarbonylHydroxy-imidazolidinoneGenerally selective for the more reactive carbonyl; can be influenced by N-substituents and reaction conditions. researchgate.netresearchgate.net
Lithium Aluminum Hydride (LiAlH₄)C4 and C2 CarbonylsRing-opened or fully reduced productsLess selective, more powerful reducing agent. youtube.com
Grignard Reagents (R-MgX)C4 or C2 CarbonylTertiary alcohol adductSelectivity depends on steric hindrance and electronics; potential for rearrangements. nih.goved.ac.uk

Elucidation of Proposed Reaction Mechanisms through Experimental and Computational Analysis

The mechanisms of reactions involving the imidazolidine-2,4-dione ring have been investigated using a combination of experimental techniques and computational modeling.

Experimental Studies: Kinetic studies are crucial for understanding reaction mechanisms. For instance, the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones, which generates hydantoins, was studied by monitoring the reaction progress using UV and NMR spectroscopy. researchgate.net Such studies can determine reaction orders and rate constants. A solvent kinetic isotope effect (KIE) was measured for this hydrolysis (kH/kD of 1.72), providing evidence for a mechanism where the rate-limiting step involves a concerted proton transfer from the attacking water molecule. researchgate.net A kinetic isotope effect is the change in reaction rate when an atom is replaced by its isotope and is a powerful tool for probing bond-breaking or bond-forming steps in the rate-determining transition state. wikipedia.orgprinceton.eduyoutube.com Isotopic labeling, using isotopes like ¹³C, ¹⁴C, or ¹⁵N, is another valuable experimental technique. It allows chemists to trace the path of atoms through a reaction sequence, which is essential for confirming proposed mechanisms and has been widely applied in the study of hydantoin synthesis and metabolism. openmedscience.com

Computational Analysis: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways and transition state structures. DFT calculations have been used to study the mechanism of hydantoin hydrolysis, providing insights into the energetics of intermediates and transition states. acs.orgnih.gov For example, DFT studies on hydantoin-based peptidomimetics have been used to determine the relative stabilities of different conformations, which is crucial for understanding their biological activity. acs.orgnih.gov Such computational models can complement experimental data to provide a detailed, atomistic-level understanding of the reaction mechanism.

Photochemical and Thermal Transformations of Imidazolidine-2,4-diones

The response of this compound to energy input in the form of light or heat can lead to specific chemical transformations.

Photochemical Transformations: The hydantoin ring itself does not possess a strong chromophore for UV-Vis absorption. However, the N-phenyl substituent allows the molecule to absorb UV light. Upon excitation, photochemical reactions can occur. For carbonyl compounds, common photochemical reactions include Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions. nih.gov For this compound, a Norrish Type I reaction could involve the cleavage of the C4-C5 bond or the N3-C4 bond. The likelihood of these pathways would depend on the stability of the resulting radical intermediates. Photochemical [2+2] cycloadditions are also possible if an unsaturated bond is present elsewhere in the molecule or in another reactant. nih.gov While specific studies on this compound are not prevalent, research on related arylidenehydantoins has shown they can function as molecular photoswitches, undergoing reversible E/Z isomerization around the exocyclic double bond upon irradiation with light. youtube.com

Thermal Transformations: At elevated temperatures, organic molecules can undergo decomposition or rearrangement. Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of compounds by measuring mass loss as a function of temperature. lew.ro The thermal degradation of this compound would likely involve the fragmentation of the heterocyclic ring and its substituents. The weakest bonds would be expected to cleave first. The specific decomposition pathway and the gaseous products evolved can be complex and are dependent on the atmosphere (e.g., inert or oxidative). lew.ro For many heterocyclic compounds, the degradation process occurs in multiple steps, as observed in thermal studies of imidazoline (B1206853) derivatives. lew.ro

Advanced Spectroscopic and Crystallographic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 3-Methyl-1-phenylimidazolidine-2,4-dione in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide the fundamental framework for the molecule's structure.

In the ¹H NMR spectrum, the N-methyl group is expected to appear as a sharp singlet, deshielded by the adjacent carbonyl groups. The methylene (B1212753) protons at the C5 position of the imidazolidine (B613845) ring would likely present as a singlet, as they lack adjacent protons for coupling. The protons of the N1-phenyl group would appear in the aromatic region of the spectrum, typically as a set of multiplets corresponding to the ortho, meta, and para positions, with chemical shifts influenced by the electron-withdrawing nature of the hydantoin (B18101) ring.

The ¹³C NMR spectrum reveals all unique carbon environments. The two carbonyl carbons (C2 and C4) are expected to resonate at the downfield end of the spectrum, with distinct chemical shifts due to their different electronic environments (one is flanked by two nitrogen atoms, the other by a nitrogen and a carbon). The N-methyl carbon and the C5 methylene carbon would appear in the aliphatic region. The phenyl group would show four distinct signals: one for the ipso-carbon attached to N1, and three others for the ortho, meta, and para carbons.

Table 1: Expected 1D NMR Spectral Assignments for this compound

¹H NMR¹³C NMR
AssignmentExpected Chemical Shift (ppm)Expected MultiplicityAssignmentExpected Chemical Shift (ppm)
N-CH₃~3.0Singlet (s)C2 (N-CO-N)~155-160
C5-H₂~4.0Singlet (s)C4 (N-CO-C)~170-175
Phenyl-H (ortho, meta, para)~7.2-7.6Multiplets (m)N-CH₃~25-30
C5~45-50
Phenyl (C-ipso)~130-135
Phenyl (C-ortho, C-meta, C-para)~120-130

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between protons. For this compound, COSY is primarily used to establish the connectivity within the phenyl ring, showing cross-peaks between the ortho and meta protons, and between the meta and para protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively link the proton signal for the N-methyl group to its corresponding carbon signal, the C5 methylene protons to the C5 carbon, and the aromatic protons to their respective phenyl carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. mdpi.com

DEPT-90: This experiment would exclusively show signals for methine (CH) carbons. For this compound, only the ortho, meta, and para carbons of the phenyl ring would produce a positive signal.

DEPT-135: In this experiment, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are absent. This would show the N-methyl carbon and the phenyl CH carbons as positive peaks, and the C5 methylene carbon as a distinct negative peak. By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, all carbon types can be unambiguously assigned, confirming the presence of one CH₃ group, one CH₂ group, five CH groups (phenyl), and three quaternary carbons (C2, C4, and the ipso-phenyl carbon).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which is crucial for determining the elemental composition of the molecule. For this compound (C₁₀H₁₀N₂O₂), the calculated monoisotopic mass is 190.0742 Da. An experimental HRMS measurement confirming this value to within a few parts per million provides strong evidence for the molecular formula. mdpi.com

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. Under electron ionization (EI), the molecular ion (M⁺) can undergo characteristic fragmentation. Plausible fragmentation pathways for this molecule include:

Loss of Phenyl Isocyanate: Cleavage of the N1-C2 and C5-N1 bonds could lead to the loss of PhNCO (m/z 119), resulting in a fragment ion.

Loss of Methyl Isocyanate: Cleavage across the ring could result in the loss of MeNCO (m/z 57).

Formation of Phenyl Cation: Cleavage of the N1-phenyl bond could generate a phenyl cation at m/z 77. Analysis of these fragmentation pathways helps confirm the connectivity of the different subunits of the molecule. mdpi.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Research

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. mdpi.com The C4=O (amide) and C2=O (urea) groups should exhibit intense stretching vibrations, typically in the range of 1700-1780 cm⁻¹. Their exact frequencies may differ slightly due to the different electronic environments. Other key vibrations include C-N stretching, aromatic C=C stretching, and both aromatic and aliphatic C-H stretching.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Phenyl C-H3000-3100
C-H Stretch (Aliphatic)N-CH₃, C5-H₂2850-3000
C=O StretchC4=O (Amide) & C2=O (Urea)1700-1780 (strong, multiple bands)
C=C StretchPhenyl Ring1450-1600
C-N StretchRing C-N1350-1450

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and its conformation. mdpi.com

For this compound, a crystal structure analysis would reveal:

The planarity of the five-membered imidazolidine-2,4-dione ring.

The precise bond lengths of the C=O and C-N bonds within the ring.

The dihedral angle between the plane of the hydantoin ring and the plane of the N1-phenyl substituent, which defines the rotational orientation of the phenyl group.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Table 3: Crystallographic Parameters Determined by Single-Crystal X-ray Diffraction

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the unit cell
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Conformational details, e.g., ring puckering and substituent orientation

Molecular Conformation and Geometry Analysis

The molecular geometry of the imidazolidine-2,4-dione (hydantoin) ring system is a critical determinant of its chemical and physical properties. X-ray crystallography studies on analogous compounds, such as 3-Methyl-5,5-diphenylimidazolidine-2,4-dione, provide a clear picture of the expected conformation. researchgate.net

In the crystal structure of 3-Methyl-5,5-diphenylimidazolidine-2,4-dione, the five-membered hydantoin ring is nearly planar. researchgate.net The phenyl substituents, in this case at the 5-position, are significantly twisted out of the plane of the central ring. The dihedral angles between the imidazolidine ring and the two phenyl rings are 59.17° and 53.21°. researchgate.net A similar conformation is observed in 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, where the phenyl rings are inclined to the five-membered ring by 60.03° and 63.04°. researchgate.net This twisted conformation is a common feature in 5,5-disubstituted hydantoins, adopted to minimize steric hindrance. nih.gov

For this compound, one would anticipate a similar near-planar hydantoin ring. The single phenyl group at the N1 position would also likely be twisted relative to the hydantoin ring plane, influenced by steric interactions with the adjacent carbonyl group and the methyl group at N3.

Table 1: Crystallographic Data for the Analog 3-Methyl-5,5-diphenylimidazolidine-2,4-dione researchgate.net

ParameterValue
Chemical FormulaC₁₆H₁₄N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2328 (3)
b (Å)15.7965 (7)
c (Å)13.4448 (6)
β (°)95.256 (1)
Volume (ų)1318.16 (10)
Z4
Temperature (K)150

Investigation of Intermolecular Interactions in Crystalline Structures

The crystal packing of hydantoin derivatives is typically dominated by a network of hydrogen bonds and other non-covalent interactions. ias.ac.innih.gov In the crystal structures of 3-alkyl-5,5-diphenylhydantoins, molecules are linked by N—H⋯O hydrogen bonds, a characteristic interaction for hydantoins with an unsubstituted N1 or N3 position. researchgate.netresearchgate.net

Given that this compound lacks an N-H donor (as both nitrogens are substituted), the primary hydrogen bonding motifs seen in 5,5-diphenyl analogs would be absent. Its crystal packing would instead be governed by weaker C—H⋯O interactions and potentially π-π stacking between the phenyl rings of adjacent molecules.

Table 2: Hydrogen-Bond Geometry (Å, °) for the Analog 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione researchgate.net

D—H···AD—HH···AD···AD—H···A
N2—H2···O10.885 (15)1.947 (15)2.8270 (11)172.4 (13)

D = donor atom; H = hydrogen atom; A = acceptor atom.

Application of Chiroptical Spectroscopy for Stereochemical Research on Chiral Analogs

The target compound, this compound, is achiral. However, the hydantoin scaffold is frequently found in chiral molecules, particularly when substituted at the C5 position. rsc.org Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical investigation of such chiral analogs. mdpi.com

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral molecules in solution. mdpi.com For chiral hydantoin derivatives, CD spectroscopy can be used to correlate the sign of Cotton effects with the stereochemistry at the C5 chiral center. While specific CD or ORD data for chiral analogs of this compound are not detailed in the available literature, studies on other chiral hydantoins demonstrate the utility of these methods for enantiomeric discrimination and assignment of absolute configuration. nih.govnih.govfigshare.com

UV-Vis Spectroscopy for Electronic Structure and Interaction Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of phenylhydantoin derivatives are typically characterized by bands corresponding to π→π* transitions associated with the phenyl ring and the conjugated system of the hydantoin moiety. researchgate.netresearchgate.net

Studies on a series of 5-substituted 5-phenylhydantoins show that their UV absorption spectra, recorded in the 200–400 nm range, are influenced by the electronic nature of the substituents and the polarity of the solvent. researchgate.net The absorption spectra of these molecules are generally characterized by one main band, sometimes with a low-energy shoulder. researchgate.net For a compound like this compound, one would expect characteristic absorptions from the phenyl chromophore and the N-acyl group within the hydantoin ring. Solvatochromic studies, which analyze spectral shifts in different solvents, could be employed to understand the nature of the electronic transitions and the effect of solvent-solute interactions. researchgate.net

Theoretical and Computational Chemistry Studies of 3 Methyl 1 Phenylimidazolidine 2,4 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energy Landscape Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, providing a detailed picture of molecular structure and stability.

For a molecule like 3-Methyl-1-phenylimidazolidine-2,4-dione, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This includes predicting bond lengths, bond angles, and dihedral angles. For related diphenylimidazolidine-2,4-dione derivatives, crystallographic data has confirmed a planar five-membered ring with phenyl substituents in twisted conformations to minimize steric hindrance. researchgate.net

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.govsemanticscholar.org

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen atoms of the carbonyl groups would be expected to be the most electron-rich regions (negative potential), while the hydrogen atoms on the methyl and phenyl groups, and the N-H group if present in a related structure, would be areas of positive potential.

Calculate Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. nih.gov

Table 1: Representative Parameters from DFT Calculations for Heterocyclic Compounds.
ParameterTypical Information ObtainedRelevance to this compound
Total Optimized EnergyIndicates the relative stability of different conformations or isomers. nih.govPredicts the most stable 3D structure.
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability. nih.govIdentifies sites susceptible to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.govIdentifies sites susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. semanticscholar.orgA larger gap suggests higher kinetic stability.
Mulliken Atomic ChargesProvides a measure of the partial charge on each atom in the molecule. nih.govHelps understand intramolecular charge distribution and polar interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals conformational changes and interactions with the environment.

For this compound, MD simulations can elucidate:

Conformational Flexibility: The phenyl and methyl groups attached to the imidazolidine-2,4-dione core can rotate. MD simulations can map the accessible conformations and the energy barriers between them. The stability of protein-ligand complexes is often assessed using MD simulations by monitoring parameters like the root-mean-square deviation (RMSD). nih.govnih.gov

Solvent Effects: The behavior of a molecule can change significantly in different solvents. MD simulations explicitly model solvent molecules (like water), showing how they arrange around the solute and form hydrogen bonds. This provides insight into solubility and how the solvent might influence conformational preferences and reactivity.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict how a molecule will behave in a chemical reaction. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, which determine the rate and feasibility of a reaction.

For this compound, these methods could be used to:

Analyze Reaction Mechanisms: The synthesis of imidazolidine-2,4-dione derivatives often involves multi-component reactions. mdpi.com Computational studies can model the step-by-step mechanism, comparing different possible pathways to determine the most likely one.

Predict Sites of Reactivity: Using reactivity indices derived from DFT, such as global electrophilicity and nucleophilicity, one can predict how the molecule will react with other reagents. nih.govsemanticscholar.org For instance, these calculations could predict whether an electrophile would preferentially attack the phenyl ring or the heterocyclic core. Studies on other reactive systems, like the homo-Diels-Alder reaction, show that computational analysis can explain why certain products are formed over others. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Studies (in vitro/theoretical, non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and chemical biology for understanding potential molecular interactions.

Although specific targets for this compound are not defined, the broader class of imidazolidine-2,4-dione derivatives has been studied for interactions with various proteins. Docking studies typically involve:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the target protein.

Docking: A scoring function is used to place the ligand into the binding site of the protein in various conformations and orientations, calculating a binding score for each pose. The score estimates the binding affinity, with more negative values generally indicating stronger binding. nih.gov

Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the binding pocket.

MD simulations are often used after docking to assess the stability of the predicted ligand-protein complex over time. nih.gov Studies on related compounds have explored their binding to targets like the cannabinoid receptor CB1 and protein tyrosine phosphatase 1B (PTP1B). nih.govucl.ac.be

Table 2: Examples of Molecular Docking Studies on Related Dione Compounds.
Compound ClassProtein TargetKey Interactions ObservedReference
1,3,5-Triphenylimidazolidine-2,4-dionesHuman CB1 Cannabinoid ReceptorInteractions with specific amino acid residues within the receptor binding site. ucl.ac.be
Imidazolidine-2,4-dione derivativesProtein Tyrosine Phosphatase 1B (PTP1B)Analysis of binding modes and interaction with catalytic site residues. nih.gov
Thiazolidine-2,4-dione derivativesPeroxisome Proliferator-Activated Receptor-γ (PPAR-γ)Binding affinity predicted by negative free energy scores and interaction with key amino acids. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Models for Understanding Structural Influences on Non-Clinical Research Outcomes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For a class of compounds like imidazolidine-2,4-diones, a QSAR/QSPR study would involve:

Data Collection: Assembling a dataset of structurally related molecules with experimentally measured activities or properties (e.g., binding affinity to a receptor, solubility).

Descriptor Calculation: For each molecule, calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features.

Model Building: Using statistical methods like multiple linear regression or machine learning to create a mathematical equation that relates the descriptors to the observed activity/property.

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Such models, once validated, could be used to predict the properties of new, unsynthesized this compound analogs, guiding the design of molecules with enhanced (non-clinical) characteristics.

Functionalization and Advanced Research Applications Non Biological, Non Clinical

Role as Building Blocks and Precursors in Complex Organic Synthesis

The imidazolidine-2,4-dione scaffold, particularly in N-substituted forms like 3-Methyl-1-phenylimidazolidine-2,4-dione, serves as a versatile platform for the synthesis of more complex molecular architectures. Rather than acting as a simple building block that is consumed in a reaction, its core structure is typically retained and functionalized to create a diverse range of derivatives.

Research has demonstrated that the hydantoin (B18101) ring is a foundational element for developing compounds with increased structural complexity. mdpi.com Synthetic strategies often involve modifications at various positions of the ring. For instance, the nitrogen atom at the N-3 position can be readily alkylated or otherwise functionalized, as can the active methylene (B1212753) group at C-5 in some derivatives. mdpi.com

A significant application of these compounds as precursors is in the synthesis of fused heterocyclic systems. Through reactions like organoselenium-induced intramolecular cyclization, simpler 5-alkenyl hydantoin derivatives can be transformed into more complex and rigid bicyclic and tricyclic structures. ceon.rs This showcases the role of the imidazolidine-2,4-dione core as a template for constructing intricate, multi-ring systems for specialized research applications. ceon.rsorganic-chemistry.org The synthesis of Schiff's bases by reacting the hydantoin structure with various aldehydes and hydrazines further illustrates its utility in creating new molecular entities with extended conjugation and varied electronic properties. mdpi.com

Exploration of Imidazolidine-2,4-diones in Materials Science

The unique electronic and structural properties of the imidazolidine-2,4-dione ring have prompted its investigation in the field of materials science, most notably in the development of corrosion inhibitors and as potential components in coordination chemistry.

3-Methyl-5,5′-diphenylimidazolidine-2,4-dione (MPIM) has been identified as an effective corrosion inhibitor for mild steel in acidic environments, such as 1M HCl solutions. researchgate.net Its efficacy is attributed to its ability to adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. researchgate.net Studies indicate that MPIM functions as a mixed-type inhibitor. researchgate.net

The inhibition mechanism involves the interaction of electron-rich heteroatoms (nitrogen and oxygen) and the π-electrons of the phenyl rings with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net This adsorption process, which follows the Langmuir isotherm, is characterized as a chemisorption mechanism. researchgate.net The efficiency of inhibition increases with the concentration of the compound, reaching a maximum of 89-92% at a concentration of 10⁻³ M. researchgate.net

Inhibition Efficiency of 3-Methyl-5,5′-diphenylimidazolidine-2,4-dione (MPIM) on Mild Steel in 1M HCl
Concentration (M)Inhibition Efficiency (%)Reference
10⁻³89 researchgate.net
10⁻³92 (optimal)

The application of this compound as a monomer in polymer chemistry is not extensively documented in current research literature, suggesting it is a field with potential for future exploration.

However, the broader class of imidazolidine-2,4-dione derivatives has shown promise in the realm of coordination chemistry. The core structure can be modified to incorporate ligating groups, enabling it to act as a ligand for metal complexes. For example, imidazolidindionedioxime derivatives have been successfully synthesized and used to form stable bidentate coordination complexes with Platinum(II). nih.gov These studies confirm that the hydantoin scaffold can be functionalized to create ligands capable of coordinating with metal ions, opening avenues for the development of novel coordination compounds and catalysts. nih.gov

Development of Derivatives for Specific Research Probes or Biosensors (excluding clinical sensors)

While the development of imidazolidine-2,4-dione derivatives has been prolific in the area of medicinal chemistry for therapeutic targets, nih.govnih.govnih.gov their application in creating non-clinical research probes or biosensors is less established. Direct examples of this compound being used for such purposes are not prominent in the available literature.

Nonetheless, the chemical principles for such applications can be drawn from related heterocyclic systems. For instance, oxazolidine (B1195125), a structurally similar five-membered heterocycle, has been successfully incorporated as a pH-sensitive "switch" in near-infrared fluorescent probes. rsc.org In these systems, pH changes induce a reversible ring-opening and closing of the oxazolidine moiety, which in turn modulates the fluorescence properties of an attached dye. rsc.orgmdpi.com This concept of a stimuli-responsive heterocyclic switch could potentially be adapted to the imidazolidine-2,4-dione scaffold. By functionalizing the ring with fluorophores or other signaling units, it may be possible to design novel research probes that respond to specific chemical environments, although this remains an area for future investigation.

Investigation of Intermolecular Interactions in Host-Guest Chemistry Systems

The study of intermolecular interactions is fundamental to supramolecular and host-guest chemistry. Crystal structure analyses of 3-Methyl-5,5-diphenylimidazolidine-2,4-dione and its close analogs have provided detailed insights into the non-covalent forces that govern their self-assembly. These same forces are critical for forming host-guest complexes.

The primary intermolecular interaction observed is N—H⋯O hydrogen bonding. In the crystal lattice, these hydrogen bonds link molecules together to form distinct patterns, such as chains or inversion dimers. nih.govresearchgate.net These chains are further organized into more complex three-dimensional networks through weaker C—H⋯O hydrogen bonds and, significantly, C—H⋯π(ring) interactions. researchgate.net The phenyl rings on the C-5 position play a crucial role in the crystal packing, participating in stacking and T-shaped interactions with adjacent molecules. nih.gov

These well-defined and directional non-covalent interactions are the cornerstone of molecular recognition. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, combined with aromatic surfaces capable of π-π and C-H⋯π interactions, makes the this compound molecule a viable candidate for participation in host-guest systems. It could potentially act as a "guest" molecule, fitting within the cavity of a larger macrocyclic "host" (e.g., a cyclodextrin (B1172386) or calixarene) through a combination of hydrogen bonding and hydrophobic interactions. While specific studies formally designating this compound within a host-guest system are not widely reported, the foundational intermolecular forces it exhibits are precisely those required for such supramolecular chemistry applications.

Future Research Directions and Unexplored Avenues for 3 Methyl 1 Phenylimidazolidine 2,4 Dione

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of hydantoin (B18101) derivatives has traditionally relied on methods that are now being re-evaluated in the context of green chemistry. researchgate.neteurekaselect.com Future research should prioritize the development of novel and sustainable synthetic routes to 3-Methyl-1-phenylimidazolidine-2,4-dione that are both efficient and environmentally benign.

Current research in the broader field of hydantoin synthesis has highlighted several promising green methodologies. These include the use of microwave and ultrasound irradiation, ionic liquids, solid-phase synthesis, and solvent-free conditions. researchgate.neteurekaselect.comingentaconnect.com The application of these techniques to the synthesis of this compound could lead to significant improvements in yield, reduction in reaction times, and minimization of hazardous waste. researchgate.net For instance, microwave-assisted synthesis has been shown to afford high yields of 5-alkylidene and 5-arylidenehydantoins in the range of 74–96%. researchgate.net

Furthermore, exploring alternative starting materials and catalytic systems is crucial. The use of readily available and less hazardous reagents, such as carbodiimides instead of isocyanates, presents a safer and more manageable approach to hydantoin synthesis. researchgate.net The development of recyclable catalysts, such as montmorillonite (B579905) K-10, for ultrasound-irradiated synthesis of hydantoins also represents a significant step towards sustainability. researchgate.net

A comparative analysis of potential green synthetic routes for this compound is presented below:

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced reaction control. researchgate.netOptimization of reaction conditions (temperature, time, power) for the specific synthesis of this compound.
Ultrasound Irradiation Shorter reaction times, high yields, use of recyclable catalysts. researchgate.neteurekaselect.comInvestigation of suitable solid catalysts and solvent systems for the sonochemical synthesis of the target compound.
Ionic Liquids Recyclable reaction media, potential for improved selectivity. eurekaselect.comScreening of different ionic liquids to identify the most effective medium for the synthesis and exploring their recyclability.
Solid-Phase Synthesis Facilitated purification, potential for automation and combinatorial library generation. researchgate.neteurekaselect.comDevelopment of a robust solid-phase synthetic strategy for this compound and its derivatives.
Solvent-Free Synthesis Reduced environmental impact, simplified work-up procedures. eurekaselect.comingentaconnect.comExploring mechanochemical methods or reactions under neat conditions to synthesize the target molecule.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The hydantoin ring system is chemically reactive at all its positions, allowing for functionalization with various nucleophiles and electrophiles. thieme-connect.de While the general reactivity of hydantoins is understood, the specific and potentially unique reactivity patterns of this compound remain largely unexplored. Future research should focus on uncovering novel transformations and reactivity patterns of this specific molecule.

Key areas for investigation include:

Selective Functionalization: Developing methodologies for the selective functionalization of the C-5 position. The C-5 position behaves like a reactive methylene (B1212753) group and is suitable for base-catalyzed Knoevenagel condensation reactions with aldehydes. thieme-connect.de Investigating the stereoselectivity of such reactions with chiral catalysts could lead to the synthesis of enantiomerically pure derivatives.

Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening reactions to generate α-amino acid derivatives or other valuable synthetic intermediates. thieme-connect.de Additionally, investigating potential skeletal rearrangements under various conditions (e.g., photochemical, thermal) could lead to the discovery of new heterocyclic scaffolds.

Domino and Multicomponent Reactions: Designing novel domino and multicomponent reactions that utilize this compound as a key building block. nih.gov Such reactions offer a highly efficient approach to the synthesis of complex molecules in a single step. mdpi.com

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. nih.gov Future research should leverage advanced computational approaches to model the behavior of this compound and to guide the design of new materials with desired properties.

Specific areas of focus could include:

Conformational Analysis and Reactivity Prediction: Using quantum chemical calculations to perform detailed conformational analysis of this compound and its derivatives. nih.govacs.org These studies can provide insights into the preferred conformations and how they influence reactivity. Molecular dynamics simulations can be employed to study the dynamic behavior of these molecules and their interactions with other species. nih.gov

Design of Functional Materials: Employing computational screening to identify derivatives of this compound with specific electronic, optical, or material properties. This could involve designing molecules for applications in organic electronics, nonlinear optics, or as components of functional polymers.

Predictive Modeling of Biological Activity: Utilizing computer-aided drug design (CADD) strategies to design and predict the biological activity of novel derivatives. nih.gov This can involve molecular docking studies to predict binding affinities to specific biological targets and quantitative structure-activity relationship (QSAR) modeling to correlate molecular structure with biological activity.

Integration of this compound Chemistry with Emerging Technologies in Organic Synthesis

The integration of traditional organic synthesis with emerging technologies such as flow chemistry and electrochemistry can lead to significant improvements in efficiency, safety, and scalability. nih.goveuropa.eu Future research should explore the application of these technologies to the synthesis and transformation of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated synthesis and optimization. nih.gov Applying flow chemistry to the synthesis of this compound could enable a more controlled and reproducible production process. soton.ac.uk

Electrochemistry: Organic electrosynthesis provides a green and powerful tool for performing redox reactions without the need for stoichiometric chemical oxidants or reductants. nih.gov The electrochemical synthesis of hydantoin derivatives is a promising area for future research. Exploring the electrochemical oxidation or reduction of this compound could lead to novel and selective transformations that are difficult to achieve with conventional methods.

TechnologyPotential Application for this compoundResearch Objectives
Flow Chemistry Continuous and scalable synthesis of the parent compound and its derivatives.Develop and optimize a continuous flow process for the synthesis of this compound.
Electrochemistry Novel and selective functionalization through electrochemical oxidation or reduction.Investigate the electrochemical behavior of this compound and explore its synthetic applications.

Design and Synthesis of Novel Derivatives with Tailored Academic Research Objectives

The versatile structure of this compound makes it an excellent scaffold for the design and synthesis of novel derivatives with specific properties tailored for academic research. mdpi.commdpi.comnih.gov This can lead to the development of new molecular probes, catalysts, and functional materials.

Future research in this area could focus on:

Hybrid Molecules: Synthesizing hybrid molecules that combine the this compound core with other pharmacophores or functional groups to create molecules with unique properties. wisdomlib.orgnih.gov For example, linking the hydantoin scaffold to fluorescent dyes could create new probes for bioimaging.

Chiral Auxiliaries and Ligands: The synthesis of enantiomerically pure derivatives of this compound could lead to the development of new chiral auxiliaries for asymmetric synthesis or as ligands for asymmetric catalysis. researchgate.net

Peptidomimetics: The hydantoin core can serve as a privileged scaffold for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. acs.org Designing and synthesizing peptidomimetics based on this compound could lead to new tools for studying protein-protein interactions. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.